![molecular formula C18H17ClN2O B14867351 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and a chlorinated aromatic compound using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . The reaction typically takes place under reflux conditions in an appropriate solvent such as methanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole compounds.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound features an indole moiety with an iodine and methoxy substitution.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound has an aminophenyl substitution on the indole ring.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific chlorophenyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C18H17ClN2O |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O/c1-12(22)20-10-15(13-6-2-4-8-17(13)19)16-11-21-18-9-5-3-7-14(16)18/h2-9,11,15,21H,10H2,1H3,(H,20,22) |
Clave InChI |
DNLNBBFQDZTFCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



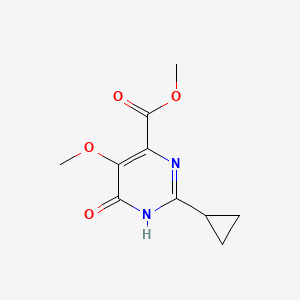
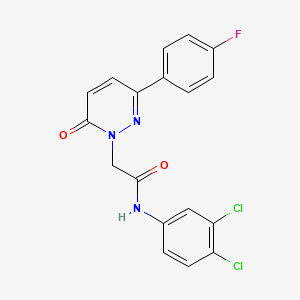
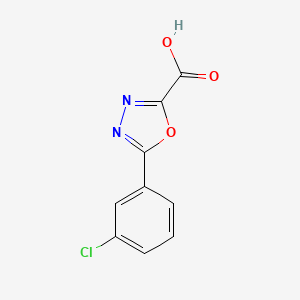
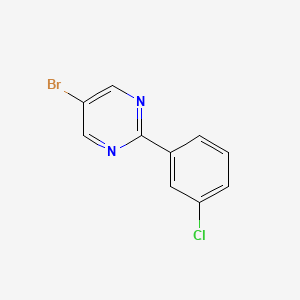

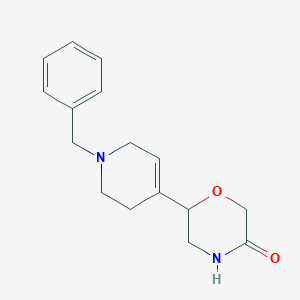
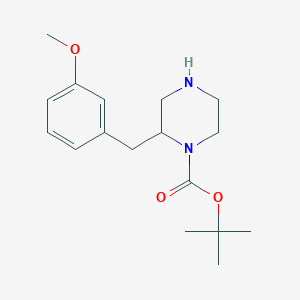
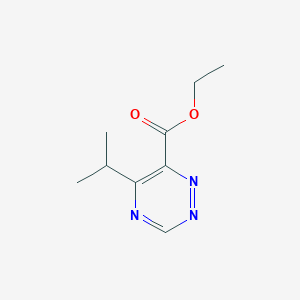
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
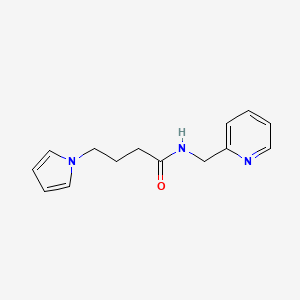
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
